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Compound of Interest

Compound Name: 10-Bromo-7H-benzo[c]carbazole

Cat. No.: B585168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 10-
Bromo-7H-benzo[c]carbazole, a heterocyclic aromatic compound of significant interest in

medicinal chemistry and materials science. This document outlines the key spectroscopic data,

detailed experimental protocols for its synthesis and characterization, and visual

representations of the experimental workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 10-Bromo-7H-
benzo[c]carbazole. It is important to note that while the mass spectrometry data is based on

predicted values, the Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis)

spectroscopic data are estimations derived from the analysis of the parent compound, 7H-

benzo[c]carbazole, and related bromo-substituted carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Estimated ¹H and ¹³C NMR Spectroscopic Data for 10-Bromo-7H-benzo[c]carbazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b585168?utm_src=pdf-interest
https://www.benchchem.com/product/b585168?utm_src=pdf-body
https://www.benchchem.com/product/b585168?utm_src=pdf-body
https://www.benchchem.com/product/b585168?utm_src=pdf-body
https://www.benchchem.com/product/b585168?utm_src=pdf-body
https://www.benchchem.com/product/b585168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Solvent
Estimated Chemical

Shift (δ, ppm)
Notes

¹H NMR CDCl₃
8.5-7.2 (m, aromatic

protons), 8.1 (s, NH)

The presence of the

bromine atom is

expected to cause

slight downfield shifts

for adjacent protons

compared to the

parent compound.

¹³C NMR CDCl₃
140-110 (aromatic

carbons)

The carbon atom

attached to the

bromine is expected

to have a chemical

shift in the lower end

of the aromatic region.

Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Data for 10-Bromo-7H-benzo[c]carbazole[1]

Adduct m/z

[M+H]⁺ 296.00694

[M+Na]⁺ 317.98888

[M-H]⁻ 293.99238

[M]⁺ 294.99911

Data obtained from PubChem.[1]

UV-Visible (UV-Vis) Spectroscopy
Table 3: Estimated UV-Visible Absorption Data for 10-Bromo-7H-benzo[c]carbazole
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Solvent Estimated λmax (nm) Notes

Ethanol ~270, ~300, ~340, ~355

The absorption maxima are

expected to be slightly red-

shifted compared to the parent

7H-benzo[c]carbazole due to

the electronic effect of the

bromine substituent.

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of 10-Bromo-7H-benzo[c]carbazole.

Synthesis of 10-Bromo-7H-benzo[c]carbazole
This protocol is an adapted method based on general procedures for the synthesis of

benzo[c]carbazoles and the bromination of carbazole derivatives.

Workflow Diagram:

Synthesis

7H-Benzo[c]carbazole

Reaction in DMF

N-Bromosuccinimide (NBS)

Work-up & Purification 10-Bromo-7H-benzo[c]carbazole

Click to download full resolution via product page

Caption: Synthetic workflow for 10-Bromo-7H-benzo[c]carbazole.

Materials:
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7H-Benzo[c]carbazole

N-Bromosuccinimide (NBS)

Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Dissolve 7H-benzo[c]carbazole in DMF in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add N-bromosuccinimide (1.1 equivalents) to the solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 10-Bromo-7H-benzo[c]carbazole.

Spectroscopic Characterization
Workflow Diagram:

Characterization

Purified Product

NMR Spectroscopy

Mass Spectrometry

UV-Vis Spectroscopy

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of the product.

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of

deuterated chloroform (CDCl₃) in an NMR tube.

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program.

Data Processing: Process the raw data, including Fourier transformation, phase correction,

and baseline correction. Reference the chemical shifts to the residual solvent peak.
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

mass spectrum in both positive and negative ion modes.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated theoretical mass.

Sample Preparation: Prepare a dilute solution of the purified compound in a UV-grade

solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to have an

absorbance in the range of 0.1-1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum from 200 to 600 nm, using the pure

solvent as a blank.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Signaling Pathway Context
Derivatives of benzo[c]carbazole have been investigated for their potential biological activities,

including their role as modulators of various signaling pathways. For instance, carbazole

derivatives have been shown to interact with pathways involved in cell proliferation and

apoptosis, making them interesting candidates for drug development. The bromination at the C-

10 position can influence the electronic properties and steric hindrance of the molecule,

potentially altering its binding affinity to biological targets. Further research is required to

elucidate the specific signaling pathways modulated by 10-Bromo-7H-benzo[c]carbazole
derivatives.

Illustrative Signaling Pathway Diagram:
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Hypothetical Signaling Pathway Interaction

10-Bromo-7H-benzo[c]carbazole
Derivative

Kinase Target

Inhibition/Activation

Downstream Signaling
Cascade

Cellular Response
(e.g., Apoptosis)

Click to download full resolution via product page

Caption: Hypothetical interaction with a cellular signaling pathway.

This guide serves as a foundational resource for researchers working with 10-Bromo-7H-
benzo[c]carbazole and its derivatives. The provided spectroscopic data and experimental

protocols are intended to facilitate further investigation into the chemical and biological

properties of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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